2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid
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Overview
Description
2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid is an organic compound with the molecular formula C11H11NO6. It is a derivative of benzene-1,4-dicarboxylic acid, where one of the hydrogen atoms is replaced by a 2-carboxyethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-carboxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and other complex molecules.
Biology: Investigated for its potential as a fluorescent probe and in the development of biosensors.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The carboxyethylamino group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzene-1,4-dicarboxylic acid: Similar structure but lacks the carboxyethyl group.
Benzene-1,4-dicarboxylic acid: The parent compound without any amino or carboxyethyl substitutions.
Uniqueness
2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid is unique due to the presence of both carboxyethyl and amino groups, which enhance its reactivity and versatility in various applications. The combination of these functional groups allows for more complex interactions and reactions compared to its similar compounds .
Properties
Molecular Formula |
C11H11NO6 |
---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-(2-carboxyethylamino)terephthalic acid |
InChI |
InChI=1S/C11H11NO6/c13-9(14)3-4-12-8-5-6(10(15)16)1-2-7(8)11(17)18/h1-2,5,12H,3-4H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
RUVSKZCXQIRTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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